molecular formula C51H66ClN5O16S B607149 DM1-Smcc CAS No. 1228105-51-8

DM1-Smcc

Numéro de catalogue B607149
Numéro CAS: 1228105-51-8
Poids moléculaire: 1072.618
Clé InChI: IADUWZMNTKHTIN-IOBAKXROSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DM1-SMCC is a drug-linker conjugate composed of the potent microtubule-disrupting agent DM1 and SMCC as a linker to make antibody drug conjugates (ADCs) . It was developed to overcome systemic toxicity associated with maytansine and to enhance tumor-specific delivery .


Molecular Structure Analysis

DM1-SMCC has a molecular formula of C51H66ClN5O16S . Its exact mass is 1071.39 and its molecular weight is 1072.620 . The InChIKey of DM1-SMCC is IADUWZMNTKHTIN-MLSWMBHTSA-N .


Physical And Chemical Properties Analysis

DM1-SMCC has a molecular weight of 1072.6 g/mol . Its exact mass is 1071.39 . The compound is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Applications De Recherche Scientifique

1. Application in HER2-Positive Cancer Treatment

  • Summary of Application : DM1-SMCC is used in the development of antibody-drug conjugates (ADCs) for treating HER2-positive cancer cells . Two systems of ADCs, noncleavable H32-DM1 and cleavable H32-VCMMAE, were developed using different linkers and drugs attached to the anti-HER2 antibody H32 .
  • Methods of Application : Activated functional groups, including an N-hydroxysuccinimidyl (NHS) ester and a maleimide, were utilized to make the ADCs . Mass spectrometry, hydrophobic interaction chromatography, polyacrylamide gel electrophoresis, and in vitro cell assays were performed to analyze and optimize the ADCs .
  • Results or Outcomes : The anticancer efficacy of H32-DM1 was 2- to 8-fold greater than that of Kadcyla® . The efficacy of H32-VCMMAE was in turn better than that of H32-DM1 . The anticancer efficacy of these ADCs against N87, SK-BR-3 and BT474 cells was in the following order: H32-VCMMAE series > H32-DM1 series > Kadcyla® .

2. Application in Prostate Cancer Treatment

  • Summary of Application : DM1-SMCC is used in the synthesis of a new theranostic small-molecule drug conjugate (T-SMDC) for prostate cancer treatment . A glutamate-urea-lysine vector is combined with the cytotoxic agent DM1 and a DOTA chelator via an optimized linker to obtain the theranostic SMDC (T-SMDC) ePSMA-DM1 .
  • Methods of Application : ePSMA-DM1 retained a high binding affinity to PSMA and demonstrated PSMA-specific uptake in cells . Glutathione stability assays showed that the half-life of the T-SMDC in a reducing environment was 2 h, and full drug release was obtained after 6 h .
  • Results or Outcomes : 100 nM of ePSMA-DM1 reduced the cell viability of the human PSMA-positive LS174T cells by >85% after 72 h of incubation, which was comparable to a 10-fold higher dose of free DM1 . [111In]In-ePSMA-DM1 and [177Lu]Lu-ePSMA-DM1 were both obtained in high radiochemical yields and purities (>95%), with >90% stability in PBS and >80% stability in mouse serum for up to 24 h post incubation at 37 °C .

3. Application in HER2-Positive Cancer Treatment with scFv–HSA Fusion Antibodies

  • Summary of Application : DM1-SMCC is used in the development of a novel type of ADCs composed of anti-HER2 scFv–HSA fusion antibodies conjugated with DM1 . This ADC is being explored for a more effective therapy for HER2-positive cancer .
  • Methods of Application : The resulting ADCs, T-SA1 DM1 and T-SA2DM1, displayed efficient inhibition in the growth of HER2-positive tumor cell lines . The half-maximal inhibitory concentration on SKBR-3 and SKOV3 cells were both at the nanomolar levels in vitro .
  • Results or Outcomes : In HER2-positive human ovarian cancer xenograft models, T-SA1DM1 and T-SA2DM1 showed remarkable antitumor activity . Importantly, three out of six mice exhibited complete remission without regrowth in the high-dose group of T-SA1–DM1 .

4. Application in CD22-Targeted Cancer Treatment

  • Summary of Application : DM1-SMCC is used in the development of a camelid single domain anti-CD22 antibody conjugated with DM1 . This ADC is being explored for the treatment of CD22-positive cancer .
  • Methods of Application : The drug-to-antibody ratio (DAR) of conjugates was calculated to be 2.04 using UV spectrometry . SDS-PAGE, CE-SDS, HPLC, and mass spectrometry confirmed conjugation of DM1 to the Nanobody .
  • Results or Outcomes : The anti-CD22 Nanobody cytotoxicity was enhanced almost 80% by conjugation with DM1 .

5. Application in HER2-Positive Cancer Treatment with scFv–HSA Fusion Antibodies

  • Summary of Application : DM1-SMCC is used in the development of a novel type of ADCs composed of anti-HER2 scFv–HSA fusion antibodies conjugated with DM1 . This ADC is being explored for a more effective therapy for HER2-positive cancer .
  • Methods of Application : The resulting ADCs, T-SA1 DM1 and T-SA2DM1, displayed efficient inhibition in the growth of HER2-positive tumor cell lines . The half-maximal inhibitory concentration on SKBR-3 and SKOV3 cells were both at the nanomolar levels in vitro .
  • Results or Outcomes : In HER2-positive human ovarian cancer xenograft models, T-SA1DM1 and T-SA2DM1 also showed remarkable antitumor activity . Importantly, three out of six mice exhibited complete remission without regrowth in the high-dose group of T-SA1–DM1 .

6. Application in CD22-Targeted Cancer Treatment

  • Summary of Application : DM1-SMCC is used in the development of a camelid single domain anti-CD22 antibody conjugated with DM1 . This ADC is being explored for the treatment of CD22-positive cancer .
  • Methods of Application : The drug-to-antibody ratio (DAR) of conjugates was calculated to be 2.04 using UV spectrometry . SDS-PAGE, CE-SDS, HPLC, and mass spectrometry confirmed conjugation of DM1 to the Nanobody .
  • Results or Outcomes : The anti-CD22 Nanobody cytotoxicity was enhanced almost 80% by conjugation with DM1 .

Safety And Hazards

DM1-SMCC is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

Orientations Futures

The future directions of DM1-SMCC research involve understanding the mechanisms of resistance and finding ways to overcome them . There is also interest in studying the impact of the drug payload, particularly the ability of the payload to diffuse outside of the original targeted cell into adjacent cells .

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUWZMNTKHTIN-MLSWMBHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H66ClN5O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DM1-Smcc

Citations

For This Compound
10
Citations
E Oroudjev, M Lopus, L Wilson, C Audette… - Molecular cancer …, 2010 - AACR
… At 5 and 10 hours, lysine-linker-maytansinoid adducts (DM1-SPP-lysine and DM1-SMCC-… 4C, left column), DM1-SMCC-lysine was the major metabolite. In contrast, the lysine-linker-…
Number of citations: 182 aacrjournals.org
X Sun, W Widdison, M Mayo, S Wilhelm… - Bioconjugate …, 2011 - ACS Publications
Antibody−maytansinoid conjugates (AMCs) are targeted chemotherapeutic agents consisting of a potent microtubule-depolymerizing maytansinoid (DM1 or DM4) attached to lysine …
Number of citations: 106 pubs.acs.org
S Shao, MH Tsai, J Lu, T Yu, J Jin, D Xiao… - Bioorganic & Medicinal …, 2018 - Elsevier
Kadcyla® (T-DM1), an antibody–drug conjugates (ADCs) for HER2+ breast cancer treatment, has been approved by the Food and Drug Administration (FDA) in 2013. An ADC of …
Number of citations: 29 www.sciencedirect.com
Y Tang, F Tang, Y Yang, L Zhao, H Zhou, J Dong… - Scientific Reports, 2017 - nature.com
… In short, the drug-linker intermediate of DM1-SMCC was … The N-hydroxy-succinimide active ester on DM1-SMCC and … by successive conjugation with DM1-SMCC and MMAE-SMCC. …
Number of citations: 59 www.nature.com
Y Tan, Y Peng, L Ai, Y Li, Y Qu, D Wang… - Bioconjugate …, 2020 - ACS Publications
… Noteworthy, the conjugation of the aptamer to free prodrug DM1-SMCC significantly reduced its hepatotoxicity, highlighting the advantage of our targeted DM1 delivery approach. …
Number of citations: 8 pubs.acs.org
BECG de Goeij, JM Lambert - Current opinion in immunology, 2016 - Elsevier
… Approved Solid HER2 DM1 SMCC No 3.6 [6] thrombocytopenia, neutropenia … Amgen 1 Solid EGFRvIII DM1 SMCC No … 1 Hematological CD37 DM1 SMCC No …
Number of citations: 272 www.sciencedirect.com
JH Jeon, SW Kim, YJ Kim, JW Park… - Available at SSRN …, 2017 - papers.ssrn.com
The notable characteristics of recently emerged Antibody-Drug Conjugates (ADCs) encompass the targeting of Human Epidermal growth factor Receptor 2 (HER2) through monoclonal …
Number of citations: 0 papers.ssrn.com
E Ostermann, P Garin-Chesa, KH Heider, M Kalat… - Clinical cancer …, 2008 - AACR
Purpose: Invasion and metastasis of malignant epithelial cells into normal tissues is accompanied by adaptive changes in the mesenchyme-derived supporting stroma of the target …
Number of citations: 253 aacrjournals.org
Q Luo, HH Chung, C Borths, M Janson, J Wen… - Analytical …, 2016 - ACS Publications
… MS/MS spectra of H1-DM1 peptides I and II were identical, suggesting the presence of two stereochemical configurations (diastereomers) of the DM1-SMCC linkage through a …
Number of citations: 65 pubs.acs.org
A Novak, F Kersaudy, S Berger… - European Journal of …, 2023 - Elsevier
… DM1-SMCC-NHS and DM1-SMCC-containing … -form DM1-SMCC-thioester. This is due to the extremely fast kinetics of in-situ MPAA thioester generation upon addition of DM1-SMCC-…
Number of citations: 6 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.